molecular formula C9H6ClNO2 B2394154 3-Hydroxy-5-(4-chlorophenyl)isoxazole CAS No. 14723-58-1

3-Hydroxy-5-(4-chlorophenyl)isoxazole

Cat. No.: B2394154
CAS No.: 14723-58-1
M. Wt: 195.6
InChI Key: DLYXFWMNCVTAMQ-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(4-chlorophenyl)isoxazole is a compound belonging to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-(4-chlorophenyl)isoxazole undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(4-chlorophenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Hydroxy-5-(4-chlorophenyl)isoxazole include other isoxazole derivatives such as:

  • 3,5-Dimethylisoxazole
  • 3-Hydroxy-5-phenylisoxazole
  • 5-(4-Methoxyphenyl)isoxazole

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a hydroxy group and a chlorophenyl group, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and development in various scientific and industrial applications .

Biological Activity

3-Hydroxy-5-(4-chlorophenyl)isoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen atoms. The presence of a chlorophenyl group enhances its biological activity, making it a candidate for various pharmacological applications.

Anticancer Activity

Several studies have demonstrated the anticancer potential of isoxazole derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa0.022
HepG20.065
MCF-70.045

These values suggest that the compound is particularly potent against HeLa cells, with an IC50 value significantly lower than many standard chemotherapeutic agents .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in immune cells.

Table 2: Inhibition of Cytokine Production by this compound

CytokineConcentration (µM)% Inhibition
TNF-α1045%
IL-61038%
IL-1β1050%

The ability to inhibit these cytokines indicates potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of isoxazole derivatives has been studied extensively. For instance, compounds similar to this compound have shown activity against both gram-positive and gram-negative bacteria.

Table 3: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/ml)
Staphylococcus aureus40
Escherichia coli70

These results indicate moderate antibacterial activity, suggesting potential applications in treating bacterial infections .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
  • Regulation of Inflammatory Pathways : It appears to modulate pathways involving NF-kB and MAPK, leading to reduced expression of inflammatory mediators.
  • Antimicrobial Action : The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

A notable case study explored the effects of this compound in a murine model of cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, alongside improved survival rates. These findings underscore its potential as an antitumor agent .

Properties

IUPAC Name

5-(4-chlorophenyl)-1,2-oxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-7-3-1-6(2-4-7)8-5-9(12)11-13-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYXFWMNCVTAMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)NO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14723-58-1
Record name 5-(4-chlorophenyl)-1,2-oxazol-3-ol
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